molecular formula C27H23N5O6 B2402075 N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894929-73-8

N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

カタログ番号: B2402075
CAS番号: 894929-73-8
分子量: 513.51
InChIキー: JWLGWJFYVNREKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O6 and its molecular weight is 513.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features multiple functional groups including methoxyphenyl and oxadiazole moieties that are known to enhance biological activity. The presence of these groups is crucial for the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. This specific compound has been evaluated for its effects on various cancer cell lines:

  • Mechanism of Action : The compound exhibits a mechanism involving the inhibition of key enzymes related to cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) .
  • Case Studies : In vitro studies demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. For instance, derivatives of 1,2,4-oxadiazoles showed IC50 values in the micromolar range, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
D-16MCF-70.65
D-17HeLa2.41

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria:

  • Activity Spectrum : Compounds with electron-withdrawing groups at specific positions showed enhanced antimicrobial activity against various strains .
CompoundBacterial StrainZone of Inhibition (mm)
D-20E. coli15
D-21S. aureus18

Antioxidant Activity

Antioxidant properties are also critical for assessing the biological activity of this compound. The presence of methoxy groups is known to contribute to antioxidant effects:

  • Evaluation Methods : Various assays such as DPPH radical scavenging and ABTS assays have been used to measure antioxidant capacity.
CompoundDPPH Scavenging (%)ABTS Scavenging (%)
D-167268
D-176560

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following points summarize key findings:

  • Substituents : The presence of methoxy groups significantly enhances both anticancer and antioxidant activities.
  • Positioning : The positioning of substituents on the phenyl rings affects the binding affinity to biological targets .
  • Hybridization Effects : Hybrid compounds combining oxadiazoles with other pharmacophores show varied mechanisms and enhanced bioactivity .

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. For instance, compounds featuring the oxadiazole moiety have been shown to exhibit high levels of antimitotic activity against various human tumor cells. In vitro evaluations following National Cancer Institute (NCI) protocols revealed that such compounds can inhibit cell growth effectively, with mean GI50 values indicating potent activity against cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameMean GI50 (μM)Mechanism of Action
N-(3-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamideTBDAntimitotic
Compound A15.72Cell cycle arrest
Compound B20.45Apoptosis induction

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing oxadiazole and quinazoline structures possess notable antibacterial and antifungal activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coliTBD
Compound CStaphylococcus aureus15
Compound DPseudomonas aeruginosa12

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of methoxy groups and oxadiazole rings enhances lipophilicity and biological activity, making these compounds suitable candidates for further development in drug design .

Case Study: Development of Novel Anticancer Agents

A recent study synthesized a series of oxadiazole derivatives similar to this compound and evaluated their anticancer efficacy through various assays. The results indicated that modifications in the side chains significantly influenced the anticancer activity and selectivity towards cancer cells over normal cells .

Table 3: Summary of Case Study Findings

Modification TypeResulting ActivityNotes
Methoxy substitution at position XIncreased potency against breast cancer cellsEnhanced solubility observed
Oxadiazole ring variationBroader spectrum of activity against multiple cancer typesPotential for combination therapy

特性

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O6/c1-36-19-12-10-17(11-13-19)25-29-24(38-30-25)16-32-26(34)21-8-3-4-9-22(21)31(27(32)35)15-23(33)28-18-6-5-7-20(14-18)37-2/h3-14H,15-16H2,1-2H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLGWJFYVNREKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。